molecular formula C9H14ClNO3 B6275929 5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride CAS No. 2763780-26-1

5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride

Cat. No.: B6275929
CAS No.: 2763780-26-1
M. Wt: 219.7
InChI Key:
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Description

5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative that has methoxy groups at the 2 and 3 positions.

    Aminomethylation: The phenol derivative undergoes aminomethylation, where an aminomethyl group is introduced at the 5 position. This step often requires the use of formaldehyde and a suitable amine under acidic conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the aminomethyl group may produce primary amines.

Scientific Research Applications

5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: This compound has a similar aminomethyl group but a different aromatic ring structure.

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: These compounds share the aminomethyl group and phenol functionality but have an indole ring instead of a phenol ring.

Uniqueness

5-(aminomethyl)-2,3-dimethoxyphenol hydrochloride is unique due to the presence of both methoxy groups and the aminomethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2763780-26-1

Molecular Formula

C9H14ClNO3

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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